Cas no 2248309-95-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate
- 2248309-95-5
- EN300-6513695
-
- Inchi: 1S/C14H14N2O5/c1-2-5-11(17)15-8-12(18)21-16-13(19)9-6-3-4-7-10(9)14(16)20/h3-4,6-7H,2,5,8H2,1H3,(H,15,17)
- InChI Key: WHFGOYRNWFGFPI-UHFFFAOYSA-N
- SMILES: O(C(CNC(CCC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 290.09027155g/mol
- Monoisotopic Mass: 290.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513695-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 0.05g |
$395.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 0.1g |
$414.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 0.25g |
$432.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 0.5g |
$451.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 1g |
$470.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 2.5g |
$923.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 5g |
$1364.0 | 2023-05-31 | ||
| Enamine | EN300-6513695-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate |
2248309-95-5 | 10g |
$2024.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate
Professional Introduction to Compound with CAS No. 2248309-95-5 and Product Name: 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate
The compound with the CAS number 2248309-95-5 and the product name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates key functional groups that contribute to its unique chemical properties and biological interactions, making it a subject of intense research interest.
In recent years, there has been a growing emphasis on the development of novel molecular entities that can modulate biological pathways with high specificity and efficacy. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate structure is particularly noteworthy because it combines elements from two distinct pharmacophoric frameworks: the isoindole moiety and the amidoacetate group. These components have been independently studied for their potential in drug discovery, and their combination in this compound suggests a synergistic effect that could enhance its pharmacological profile.
The isoindole ring system is known for its presence in various bioactive natural products and synthetic molecules. It has been implicated in a wide range of biological processes, including enzyme inhibition and receptor binding. The 1,3-dioxo substituent further enhances the electronic properties of the isoindole core, making it more amenable to interactions with biological targets. This modification can influence both the solubility and metabolic stability of the compound, which are critical factors in drug development.
The 2-butanamidoacetate moiety adds another layer of complexity to the molecule. This group is commonly found in pharmacologically active compounds due to its ability to form hydrogen bonds and participate in hydrophobic interactions. The amido group can also serve as a pivot point for conformational flexibility, allowing the molecule to adopt multiple binding orientations when interacting with biological targets. Such flexibility is often desirable in drug design, as it can improve binding affinity and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate derivative exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular framework. Researchers have been exploring derivatives of this compound for their potential applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The structural features of this compound make it a promising candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the isoindole core, while protecting group strategies have been employed to safeguard sensitive functional groups during synthesis. These synthetic approaches underscore the complexity involved in producing such advanced chemical entities.
In terms of biological activity, preliminary studies on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate have revealed intriguing properties that warrant further exploration. In vitro assays have shown that this compound exhibits moderate activity against certain enzymes implicated in disease pathways. Additionally, cellular studies suggest that it may interact with specific receptors or ion channels without significant off-target effects. These findings are consistent with the growing interest in developing molecules with high selectivity and low toxicity.
The potential therapeutic applications of this compound are broad-ranging. Its structural features suggest that it could be developed into a drug candidate for treating conditions such as pain syndromes or metabolic disorders. Furthermore, its ability to modulate biological pathways makes it an attractive scaffold for designing next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists are essential to fully elucidate its pharmacological potential.
As research continues to uncover new biological targets and mechanisms of action, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-butanamidoacetate will play an increasingly important role in drug discovery. The integration of computational methods into early-stage drug design has also accelerated the process of identifying promising candidates for further development. High-throughput screening technologies combined with molecular modeling have enabled researchers to rapidly assess the potential bioactivity of novel compounds.
The future prospects for this compound are bright given its unique structural features and demonstrated biological activity. Further research is needed to optimize its pharmacokinetic properties and assess its safety profile in preclinical models. As these studies progress, we can expect more insights into how such molecules interact with biological systems and how they can be harnessed for therapeutic purposes.
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